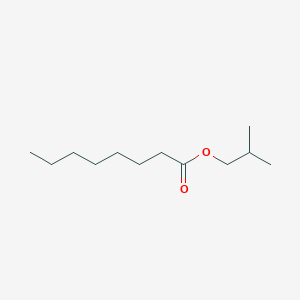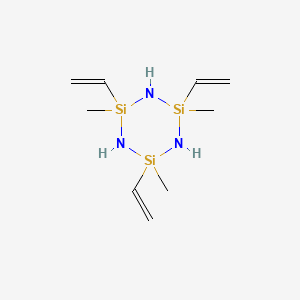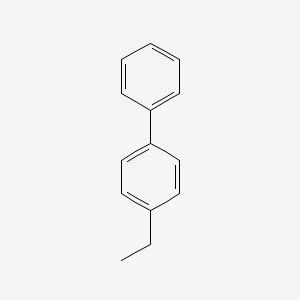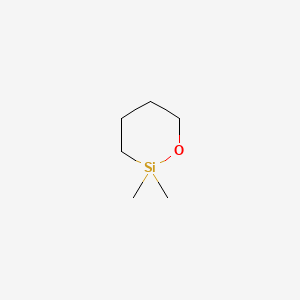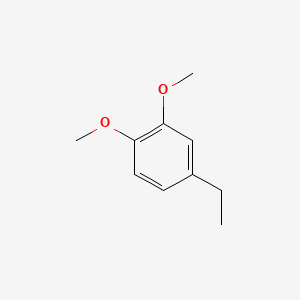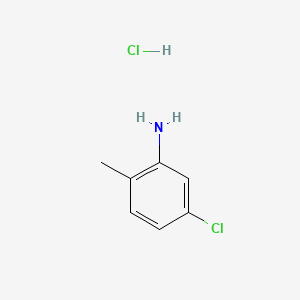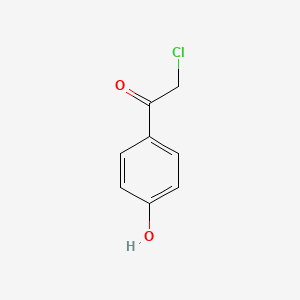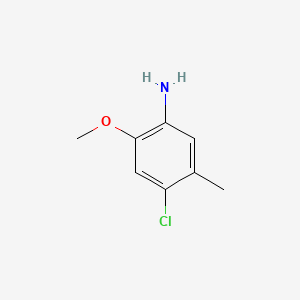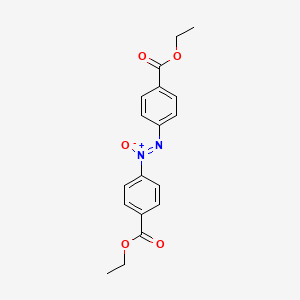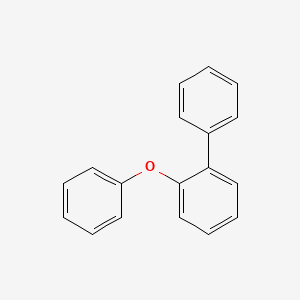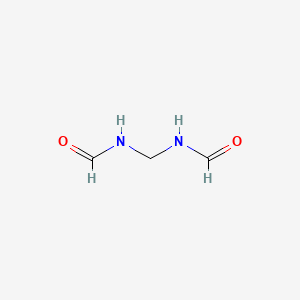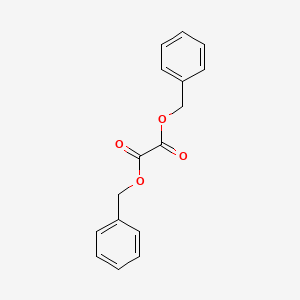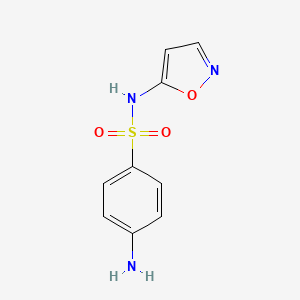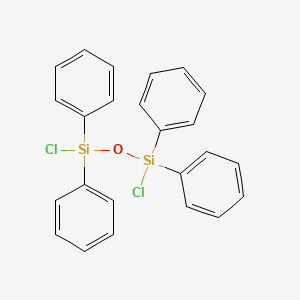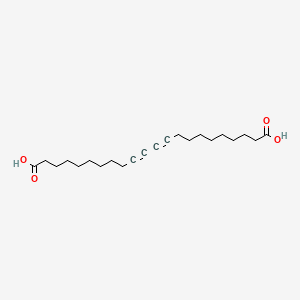
10,12-Docosadiynedioic acid
Übersicht
Beschreibung
10,12-Docosadiynedioic acid (DDA) is a unique fatty acid that has attracted the attention of researchers due to its potential therapeutic applications. It is a long-chain polyunsaturated fatty acid (LCPUFA) that contains two triple bonds in its carbon chain. DDA is found in various natural sources, including fish oil, marine invertebrates, and some plant species.
Wissenschaftliche Forschungsanwendungen
Supramolecular Nanofiber Formation
- Summary of Application : 10,12-Docosadiynedioic acid is used in the formation of supramolecular nanofibers via hydrogelation . This process involves the creation of a fibrous structure from 10,12-Docosadiynedioic acid arginine salt .
- Methods of Application : The supramolecular structure and optical properties of the resultant hydrogel were examined by optical microscopy, electron microscopy, X-ray diffraction, and ultraviolet (UV)-absorption and circular dichroism (CD) spectroscopies . Upon UV irradiation, the gel polymerized to diacetylene oligomers, with a concomitant color change from white to orange .
- Results or Outcomes : The results showed that 10,12-Docosadiynedioic acid arginine salt formed a fibrous structure . X-ray diffraction and nuclear magnetic resonance measurements indicated guanidinium–carboxylate interaction . After the removal of arginine, CD spectra indicated that the diacetylene oligomers maintained chirality .
Synthesis of Dimesogenic Liquid Crystals
- Summary of Application : 10,12-Docosadiynedioic acid is used in the synthesis of dimesogenic liquid crystals with both cholesterol and azobenzene groups .
- Methods of Application : The synthesis process involves the esterification of 10,12-Docosadiynedioic acid .
- Results or Outcomes : The outcome of this process is the creation of dimesogenic liquid crystals with both cholesterol and azobenzene groups .
Supramolecular Nanofiber Formation
- Summary of Application : 10,12-Docosadiynedioic acid is used in the formation of supramolecular nanofibers via hydrogelation . This process involves the creation of a fibrous structure from 10,12-Docosadiynedioic acid arginine salt .
- Methods of Application : The supramolecular structure and optical properties of the resultant hydrogel were examined by optical microscopy, electron microscopy, X-ray diffraction, and ultraviolet (UV)-absorption and circular dichroism (CD) spectroscopies . Upon UV irradiation, the gel polymerized to diacetylene oligomers, with a concomitant color change from white to orange .
- Results or Outcomes : The results showed that 10,12-Docosadiynedioic acid arginine salt formed a fibrous structure . X-ray diffraction and nuclear magnetic resonance measurements indicated guanidinium–carboxylate interaction . After the removal of arginine, CD spectra indicated that the diacetylene oligomers maintained chirality .
Synthesis of Dimesogenic Liquid Crystals
- Summary of Application : 10,12-Docosadiynedioic acid is used in the synthesis of dimesogenic liquid crystals with both cholesterol and azobenzene groups .
- Methods of Application : The synthesis process involves the esterification of 10,12-Docosadiynedioic acid .
- Results or Outcomes : The outcome of this process is the creation of dimesogenic liquid crystals with both cholesterol and azobenzene groups .
Supramolecular Nanofiber Formation
- Summary of Application : 10,12-Docosadiynedioic acid is used in the formation of supramolecular nanofibers via hydrogelation . This process involves the creation of a fibrous structure from 10,12-Docosadiynedioic acid arginine salt .
- Methods of Application : The supramolecular structure and optical properties of the resultant hydrogel were examined by optical microscopy, electron microscopy, X-ray diffraction, and ultraviolet (UV)-absorption and circular dichroism (CD) spectroscopies . Upon UV irradiation, the gel polymerized to diacetylene oligomers, with a concomitant color change from white to orange .
- Results or Outcomes : The results showed that 10,12-Docosadiynedioic acid arginine salt formed a fibrous structure . X-ray diffraction and nuclear magnetic resonance measurements indicated guanidinium–carboxylate interaction . After the removal of arginine, CD spectra indicated that the diacetylene oligomers maintained chirality .
Synthesis of Dimesogenic Liquid Crystals
- Summary of Application : 10,12-Docosadiynedioic acid is used in the synthesis of dimesogenic liquid crystals with both cholesterol and azobenzene groups .
- Methods of Application : The synthesis process involves the esterification of 10,12-Docosadiynedioic acid .
- Results or Outcomes : The outcome of this process is the creation of dimesogenic liquid crystals with both cholesterol and azobenzene groups .
Eigenschaften
IUPAC Name |
docosa-10,12-diynedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAGNLOPZWTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337704 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Docosadiynedioic acid | |
CAS RN |
28393-02-4 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



